molecular formula C15H15ClN2O3 B12997407 3-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

3-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

Cat. No.: B12997407
M. Wt: 306.74 g/mol
InChI Key: FTVNDQCZRQODCN-UHFFFAOYSA-N
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Biological Activity

3-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is a benzamide derivative characterized by its unique substitution pattern, which includes a chloro group and two methoxy groups on the phenyl ring. This structural configuration is believed to influence its biological activity significantly.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, studies have shown that related benzamide derivatives can inhibit various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

In one study, a related compound demonstrated an IC50 value of 36 µM against HCT-116 cells, indicating significant cytotoxicity . The mechanism often involves the induction of apoptosis through caspase activation pathways.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study on related benzamide derivatives found effective inhibition against both Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to assess activity against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

Results indicated that certain derivatives exhibited potent antimicrobial effects, suggesting that this compound may share similar properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes or receptors involved in cancer progression and microbial resistance.

Enzyme Inhibition Studies

Table 1 summarizes the enzyme inhibition activities of related compounds:

Compound NameTarget Enzyme% Inhibition at 10 µM
Compound AFMS82.5 ± 0.6
Compound BLCK81.4 ± 0.6
Compound CDAPK155 ± 1.1

These results highlight the potential for developing multi-targeted therapeutic agents based on the benzamide scaffold .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of benzamide derivatives, including those structurally similar to our compound. The study utilized various cancer cell lines and reported significant reductions in cell viability with treatment over a range of concentrations .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of substituted benzamides. The findings revealed that certain derivatives exhibited strong antibacterial activity against resistant strains of bacteria, supporting further exploration of their therapeutic potential .

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

3-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

InChI

InChI=1S/C15H15ClN2O3/c1-20-13-8-12(14(21-2)7-11(13)16)18-15(19)9-4-3-5-10(17)6-9/h3-8H,17H2,1-2H3,(H,18,19)

InChI Key

FTVNDQCZRQODCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)N)OC)Cl

Origin of Product

United States

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